(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid
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Overview
Description
The compound (2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. The synthetic route typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Key steps in the synthesis may include:
Formation of the Core Structure: This involves the construction of the pyrrolidine and phenylpropanoic acid moieties through a series of condensation and cyclization reactions.
Functional Group Additions:
Chiral Center Configuration: Ensuring the correct stereochemistry at each chiral center is crucial. This is often achieved through the use of chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis while maintaining the purity and stereochemistry of the product. This typically involves:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield and minimize by-products.
Purification Techniques: Employing methods such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid analogs: These compounds share a similar core structure but differ in the functional groups attached.
Other Pyrrolidine Derivatives: Compounds with a pyrrolidine core but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C54H92N6O15 |
---|---|
Molecular Weight |
1065.3 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C54H92N6O15/c1-10-39(4)48(44(68-8)37-46(62)59-22-14-18-43(59)49(69-9)40(5)50(63)56-42(52(65)66)36-41-16-12-11-13-17-41)58(7)51(64)47(38(2)3)57-53(67)54(6)20-15-23-60(54)45(61)19-24-70-26-28-72-30-32-74-34-35-75-33-31-73-29-27-71-25-21-55/h11-13,16-17,38-40,42-44,47-49H,10,14-15,18-37,55H2,1-9H3,(H,56,63)(H,57,67)(H,65,66)/t39-,40+,42-,43-,44+,47-,48-,49+,54-/m0/s1 |
InChI Key |
JKVBOSLOHJCKQR-NOWWAFAQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@@]3(CCCN3C(=O)CCOCCOCCOCCOCCOCCOCCN)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C3(CCCN3C(=O)CCOCCOCCOCCOCCOCCOCCN)C |
Origin of Product |
United States |
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